N-(4-chloro-3-nitrophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a chloro-nitrophenyl group, a phenyl-pyridinyl-triazolyl group, and a sulfanyl-acetamide linkage
Preparation Methods
The synthesis of N-(4-chloro-3-nitrophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the chloro-nitrophenyl intermediate: This step involves the nitration of a chlorobenzene derivative to introduce the nitro group.
Synthesis of the triazole ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne.
Coupling reactions: The phenyl-pyridinyl-triazolyl intermediate is coupled with the chloro-nitrophenyl intermediate using a suitable coupling reagent, such as a palladium catalyst.
Introduction of the sulfanyl-acetamide group:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
N-(4-chloro-3-nitrophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetamide group can undergo hydrolysis in acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and strong acids or bases for hydrolysis .
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzyme activity: It can bind to the active site of enzymes, inhibiting their catalytic activity and affecting various biochemical pathways.
Interacting with cellular receptors: The compound can bind to specific receptors on the cell surface, modulating signal transduction pathways and cellular responses.
Inducing oxidative stress: The compound may generate reactive oxygen species, leading to oxidative damage and cell death in certain biological systems
Comparison with Similar Compounds
N-(4-chloro-3-nitrophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:
N-(4-chloro-3-nitrophenyl)-N’-(3-methylphenylureido)oxamide: This compound has a similar chloro-nitrophenyl group but differs in the presence of a urea linkage instead of a sulfanyl-acetamide group.
N-(4-chloro-3-nitrophenyl)-N’-(3,4-dichlorophenylureido)oxamide: This compound also contains a chloro-nitrophenyl group but has additional chloro substituents on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H15ClN6O3S |
---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H15ClN6O3S/c22-17-9-8-15(11-18(17)28(30)31)24-19(29)13-32-21-26-25-20(14-5-4-10-23-12-14)27(21)16-6-2-1-3-7-16/h1-12H,13H2,(H,24,29) |
InChI Key |
MWVPQBDFNRPZCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CN=CC=C4 |
Origin of Product |
United States |
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